![molecular formula C28H31N3O5S2 B2367728 methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 524679-87-6](/img/structure/B2367728.png)
methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
“Methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . This compound is available for purchase from certain chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a thieno[2,3-c]pyridine ring, and a benzyl group . The piperidine ring is a common structure in many pharmaceutical compounds .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound can undergo are not detailed in the available literature.Scientific Research Applications
Piperidines are essential synthetic building blocks in drug design and play a significant role in the pharmaceutical industry. Their derivatives appear in over twenty classes of pharmaceuticals and natural alkaloids. The piperidine ring structure, consisting of one nitrogen atom and five carbon atoms, is prevalent in medicinal compounds .
Synthesis of Piperidine Derivatives
Recent scientific literature covers intra- and intermolecular reactions leading to various piperidine derivatives. These include:
a. Anticancer Properties: Researchers have synthesized N-(piperidine-4-yl)benzamide compounds and evaluated their effects against cancer cells. Structure-activity relationship studies revealed that specific substitutions (e.g., halogen, carboxyl, nitro, or methyl groups) on the piperidine ring enhance cytotoxicity .
b. Redox Polymers for Organic Radical Batteries: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable organic radical used in constructing redox polymers for organic radical batteries. These polymers offer advantages such as high redox potential and theoretical specific capacity .
c. Other Biological Activities: Various piperidine derivatives exhibit biological activity, including antiviral, antifungal, and anti-inflammatory effects. Researchers continue to explore their potential as drug candidates .
Synthetic Strategies
Efficient methods for synthesizing substituted piperidines remain an active area of research. Scientists aim to develop cost-effective and rapid approaches for accessing these valuable compounds .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2/c1-36-28(33)25-23-14-17-30(18-20-8-4-2-5-9-20)19-24(23)37-27(25)29-26(32)21-10-12-22(13-11-21)38(34,35)31-15-6-3-7-16-31/h2,4-5,8-13H,3,6-7,14-19H2,1H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOAXKOLNSGHMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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